molecular formula C14H18N2O2 B2675182 Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 1414029-55-2

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B2675182
CAS No.: 1414029-55-2
M. Wt: 246.31
InChI Key: RGHLNYMCIDPRRB-UHFFFAOYSA-N
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Description

“Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate” is a chemical compound . Unfortunately, there is limited information available about its specific applications or uses.

Scientific Research Applications

Carbamate Derivatives and Hydrogen Bonds

Research on carbamate derivatives, closely related to Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate, has focused on understanding the interplay of hydrogen bonds in crystal structures. These studies are pivotal for the advancement of molecular architecture and design in materials science (Das et al., 2016).

Novel Syntheses for Antitumor Agents

This compound derivatives have been synthesized as potential antitumor agents. The process involves key steps like nucleophilic aromatic displacement, highlighting its application in developing new cancer treatments (Abonía et al., 2011).

Chiral Auxiliary in Organic Synthesis

This compound has been used as a chiral auxiliary in organic synthesis, demonstrating its role in enhancing the selectivity of chemical reactions, which is essential in pharmaceutical synthesis and material science (Studer et al., 1995).

Room-Temperature Fujiwara-Moritani Reactions

The compound plays a role in facilitating room-temperature Fujiwara-Moritani reactions, a type of chemical reaction important in organic synthesis. This research contributes to developing more efficient and environmentally friendly synthetic methods (Liu & Hii, 2011).

Synthesis of Biologically Active Compounds

This compound is an intermediate in synthesizing biologically active benzimidazole compounds. This highlights its role in medicinal chemistry and drug development (Liu Ya-hu, 2010).

CYP-Mediated Metabolism Studies

Studies on CYP-mediated metabolism of compounds containing the tert-butyl group, similar to this compound, are crucial for understanding drug metabolism and safety in pharmaceutical research (Prakash et al., 2008).

Properties

IUPAC Name

methyl 1-tert-butyl-2-methylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9-15-11-8-10(13(17)18-5)6-7-12(11)16(9)14(2,3)4/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHLNYMCIDPRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)(C)C)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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